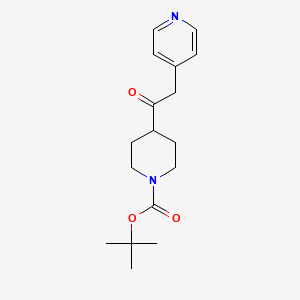

1-Boc-4-(2-pyridin-4-YL-acetyl)-piperidine

説明

Background and Nomenclature

This compound is officially designated with the Chemical Abstracts Service registry number 885269-79-4, establishing its unique chemical identity within the global chemical database. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the formal name being 1-piperidinecarboxylic acid, 4-[2-(4-pyridinyl)acetyl]-, 1,1-dimethylethyl ester. This nomenclature reflects the compound's structural organization, beginning with the piperidine ring as the core structure, followed by the carboxylic acid derivative at position 1, and the pyridinylacetyl substituent at position 4.

The compound is classified as a piperidine derivative, belonging to the broader family of heterocyclic organic compounds containing nitrogen. Within pharmaceutical chemistry, it functions as a small molecule scaffold, a term that describes its role as a foundational structure upon which more complex molecules can be built. The "Boc" designation refers to the tert-butoxycarbonyl protecting group, a standard notation in organic synthesis that indicates the presence of this specific protective functionality.

The molecular formula C₁₇H₂₄N₂O₃ accurately represents the compound's atomic composition, consisting of seventeen carbon atoms, twenty-four hydrogen atoms, two nitrogen atoms, and three oxygen atoms. The calculated molecular weight of 304.38 grams per mole provides essential information for stoichiometric calculations and analytical procedures. Commercial preparations typically achieve a minimum purity of 95%, indicating the compound's availability as a high-quality research reagent.

Structural Features and Functional Groups

The structural architecture of this compound exhibits remarkable complexity through the integration of multiple functional groups within a single molecular framework. The central piperidine ring system provides a saturated six-membered nitrogen-containing heterocycle that serves as the molecular backbone. This ring system adopts a chair conformation in solution, consistent with the conformational preferences typical of saturated six-membered rings.

The tert-butoxycarbonyl protecting group attached to the nitrogen atom of the piperidine ring represents a crucial structural feature that governs the compound's reactivity and stability. This protecting group consists of a carbonyl functionality linked to a tert-butyl ester, creating a sterically hindered environment around the nitrogen atom. The presence of this group significantly influences the compound's chemical behavior, providing protection against unwanted reactions during synthetic transformations while maintaining the potential for selective deprotection under acidic conditions.

Table 1: Key Structural and Physical Properties of this compound

The pyridin-4-yl-acetyl substituent at position 4 of the piperidine ring introduces additional structural complexity and potential for molecular interactions. The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, contributes to the compound's electronic properties and provides sites for hydrogen bonding and π-π interactions. The acetyl linker connecting the pyridine ring to the piperidine system creates a flexible spacer that allows for conformational adjustments while maintaining the overall structural integrity.

The compound contains four hydrogen bond acceptors and zero hydrogen bond donors, characteristics that influence its solubility profile and potential for intermolecular interactions. The calculated logarithm of the partition coefficient (LogP) value of 2.8403 suggests moderate lipophilicity, indicating favorable properties for membrane permeability while maintaining sufficient aqueous solubility for biological applications. The topological polar surface area of 59.5 square angstroms falls within the range associated with good oral bioavailability in pharmaceutical compounds.

Historical Context and Research Significance

The development of this compound emerged from the broader evolution of piperidine-based chemistry in pharmaceutical research. Piperidine derivatives have established themselves as fundamental building blocks in medicinal chemistry, with applications spanning from central nervous system therapeutics to antimicrobial agents. The incorporation of pyridine moieties into piperidine scaffolds represents a strategic approach to modulating pharmacological properties through the introduction of additional nitrogen-containing heterocycles.

Historical research has demonstrated the versatility of piperidine derivatives in addressing various therapeutic targets. The compound donepezil, a piperidine derivative, exemplifies the successful application of this chemical class in treating Alzheimer's disease through acetylcholinesterase inhibition. Similarly, compounds containing 4-(piperidine-1-yl)-pyridine derivatives have shown significant factor IIa inhibition and anticoagulant effects, highlighting the therapeutic potential of structures incorporating both piperidine and pyridine functionalities.

The strategic incorporation of protecting groups, particularly the tert-butoxycarbonyl group, revolutionized synthetic approaches to complex piperidine derivatives. This methodology allows for selective functionalization of the piperidine nitrogen while preserving the integrity of other reactive sites within the molecule. The development of robust protecting group strategies has enabled the synthesis of increasingly complex molecular architectures, facilitating the exploration of structure-activity relationships in pharmaceutical research.

Table 2: Research Applications and Synthetic Utility of this compound

Recent advances in piperidine chemistry have emphasized the importance of compounds like this compound in contemporary drug discovery efforts. The compound's structural features align with modern pharmaceutical design principles that prioritize selectivity, potency, and favorable pharmacokinetic properties. The presence of multiple functional groups within a single molecular framework provides opportunities for fine-tuning biological activity through systematic structural modifications.

The research significance of this compound extends beyond its immediate applications as a synthetic intermediate. Its structural architecture serves as a model for understanding the relationships between molecular structure and biological activity in piperidine-based therapeutics. The compound's design incorporates elements that are known to influence key pharmacological parameters, including receptor binding affinity, metabolic stability, and tissue distribution patterns.

特性

IUPAC Name |

tert-butyl 4-(2-pyridin-4-ylacetyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O3/c1-17(2,3)22-16(21)19-10-6-14(7-11-19)15(20)12-13-4-8-18-9-5-13/h4-5,8-9,14H,6-7,10-12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJMISORDKLUHSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C(=O)CC2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30678110 | |

| Record name | tert-Butyl 4-[(pyridin-4-yl)acetyl]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30678110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885269-79-4 | |

| Record name | tert-Butyl 4-[(pyridin-4-yl)acetyl]piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30678110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Preparation of 1-N-Boc-4-acetyl piperidine Core

A key intermediate in the synthesis is 1-N-Boc-4-acetyl piperidine, which can be prepared by acid-mediated degradation of precursor compounds under controlled conditions. According to patent CN102775343A, the preparation involves:

- Reacting a precursor compound (compound 3) with acids such as glacial acetic acid, formic acid, propionic acid, hydrochloric acid, or sulfuric acid in aqueous media.

- The reaction temperature is maintained between 60°C and 90°C.

- The acid to precursor molar ratio ranges from 10:1 to 50:1.

- The acid/water volume ratio for organic acids is 1:1 to 1:4; for hydrochloric and sulfuric acids, concentrations range from 1%-10% and 0.5%-10%, respectively.

This method provides a high yield of the 1-N-Boc-4-acetyl piperidine intermediate with simple post-treatment and suitability for industrial-scale production, overcoming limitations of previous methods that required expensive reagents like Grignard reagents and strict anhydrous conditions.

| Parameter | Range/Value | Notes |

|---|---|---|

| Reaction temperature | 60°C – 90°C | Controlled heating |

| Acid types | Acetic, formic, propionic, HCl, H2SO4 | Mixed aqueous solutions |

| Acid to compound molar ratio | 10:1 – 50:1 | Excess acid to drive reaction |

| Acid/water volume ratio (organic acids) | 1:1 – 1:4 | Ensures proper reaction medium |

| Acid concentration (HCl) | 1% – 10% | For hydrochloric acid solutions |

| Acid concentration (H2SO4) | 0.5% – 10% | For sulfuric acid solutions |

Table 1: Key parameters for acid-mediated preparation of 1-N-Boc-4-acetyl piperidine

Introduction of the 2-pyridin-4-yl-acetyl Group

The 2-pyridin-4-yl-acetyl substituent is typically introduced via acylation reactions involving the corresponding pyridinyl acetyl chloride or activated esters reacting with the 4-position of the piperidine ring.

While direct literature on the exact preparation of 1-Boc-4-(2-pyridin-4-yl-acetyl)-piperidine is limited, the general strategy involves:

- Starting from 1-Boc-4-piperidone or 1-N-Boc-4-acetyl piperidine.

- Reacting with 2-pyridin-4-yl-acetyl chloride or an equivalent activated acyl donor.

- Employing mild bases such as triethylamine or potassium carbonate to neutralize generated acids.

- Conducting the reaction in solvents like dichloromethane or tetrahydrofuran under controlled temperature (0–25°C) to avoid side reactions.

Hydrogenation and Functional Group Transformations

Hydrogenation steps are often employed in piperidine derivative synthesis to reduce pyridine rings or other unsaturated moieties. Based on recent advances summarized in the literature:

- One-pot sequential Suzuki–Miyaura coupling and hydrogenation under mild conditions can be used to functionalize piperidine rings.

- The hydrogenation is typically catalyzed by Pd/C under hydrogen pressure (10–40 kg/cm²) at temperatures around 50°C.

- Reaction rates and selectivity depend on substituent bulkiness and electronic properties (HOMO/LUMO levels).

- These methods allow chemoselective transformations preserving sensitive groups such as Boc.

Industrial-Scale Preparation Considerations

From patent CN105777615A, although focused on 4-morpholino piperidine, the methodology illustrates important principles applicable to piperidine derivatives:

- Use of toluene as solvent with azeotropic removal of water to drive reactions to completion.

- Raney nickel or Pd/C catalysts under hydrogen pressure for selective reductions.

- pH adjustments (pH > 11) using potassium carbonate to facilitate deprotection or neutralization steps.

- Reaction times ranging from several hours to over a day to ensure full conversion.

- Isolation of intermediates as hydrochloride salts to enhance purity and ease of handling.

| Step | Conditions | Outcome |

|---|---|---|

| Reaction with morpholine | 110°C, toluene, anhydrous | Formation of intermediate |

| Hydrogenation | 50°C, 10–40 kg/cm² H2, Pd/C | Reduction to piperidine derivative |

| pH adjustment | K2CO3, pH > 11, 60°C | Neutralization and purification |

| Acid treatment | 36% HCl, room temp | Salt formation for isolation |

Table 2: Typical industrial preparation conditions for piperidine derivatives

Summary of Research Findings and Method Analysis

- The acid-mediated degradation approach for preparing 1-N-Boc-4-acetyl piperidine offers a scalable, cost-effective route avoiding expensive and moisture-sensitive reagents.

- Hydrogenation methods under mild conditions provide chemoselective reduction, critical for maintaining Boc protection and pyridine integrity.

- The use of protecting groups like Boc is essential to prevent side reactions at the nitrogen during acylation and hydrogenation.

- Industrial processes emphasize solvent choice, water removal, and pH control to optimize yield and purity.

- The combination of coupling reactions (e.g., Suzuki–Miyaura) with hydrogenation enables efficient introduction of the pyridinyl substituent.

化学反応の分析

Types of Reactions

1-Boc-4-(2-pyridin-4-YL-acetyl)-piperidine can undergo various chemical reactions, including:

Deprotection: The Boc group can be removed under acidic conditions using reagents such as trifluoroacetic acid (TFA) to yield the free amine.

Substitution: The pyridine ring can participate in nucleophilic substitution reactions, where nucleophiles replace the hydrogen atoms on the ring.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyridine and piperidine rings.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM) at room temperature.

Substitution: Nucleophiles such as alkyl halides or amines in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

Deprotection: Free amine derivative.

Substitution: Substituted pyridine derivatives.

Oxidation: Oxidized products such as pyridine N-oxides.

Reduction: Reduced products such as piperidine derivatives.

科学的研究の応用

1-Boc-4-(2-pyridin-4-YL-acetyl)-piperidine has several scientific research applications, including:

Medicinal Chemistry: The compound can be used as an intermediate in the synthesis of pharmaceutical agents, particularly those targeting neurological and psychiatric disorders.

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.

Biological Studies: The compound can be used in studies investigating the biological activity of piperidine and pyridine derivatives.

Industrial Applications: It may be used in the development of new materials and chemical processes.

作用機序

The mechanism of action of 1-Boc-4-(2-pyridin-4-YL-acetyl)-piperidine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The presence of the pyridine and piperidine rings allows for interactions with various biological macromolecules, potentially modulating their activity. The Boc group serves as a protecting group, which can be removed to reveal the active amine functionality.

類似化合物との比較

Comparative Analysis with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares key structural and physicochemical parameters of 1-Boc-4-(2-pyridin-4-yl-acetyl)-piperidine with related piperidine derivatives:

<sup>a</sup> LogP values predicted using iLOGP or XLOGP3 models.

<sup>b</sup> TPSA: Topological polar surface area.

Key Observations :

- The pyridinyl-acetyl group in the target compound increases polarity (TPSA = 65.8 Ų) compared to simpler substituents like aminomethyl (TPSA = 49.3 Ų) .

- Bulky aromatic groups (e.g., 4-cyanophenyl) enhance lipophilicity (LogP = 2.8) but reduce solubility .

- Carboxylic acid derivatives (e.g., 4-(1-Boc-piperidin-4-yl)butanoic acid) exhibit higher TPSA due to ionizable functional groups .

Enzyme Inhibition Profiles

- This compound : Demonstrated moderate inhibition (IC50 = 5–10 µM) against furin-like proprotein convertases due to pyridinyl-acetyl interactions with the S1 pocket .

- 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (E2020) : A structurally rigid analogue with potent acetylcholinesterase inhibition (IC50 = 5.7 nM), highlighting the importance of aromatic stacking and hydrogen bonding .

- 4-Anilino-1-Boc-piperidine: Shows affinity for opioid receptors (Ki = 120 nM) due to the anilino group mimicking endogenous ligand motifs .

Molecular Docking Insights :

- Pyridinyl-acetyl derivatives adopt orientations where the pyridine nitrogen forms hydrogen bonds with catalytic residues (e.g., Asp153 in furin), enhancing binding stability .

- Bulky substituents (e.g., benzohomoadamantane) increase hydrophobic interactions but may reduce conformational flexibility, impacting potency .

生物活性

1-Boc-4-(2-pyridin-4-YL-acetyl)-piperidine is a piperidine derivative characterized by a tert-butoxycarbonyl (Boc) protecting group and a 2-pyridin-4-yl-acetyl moiety. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications. Its structural features allow it to serve as an intermediate in organic synthesis and as a building block for more complex molecules.

The biological activity of this compound is linked to its interactions with various biological targets, including enzymes and receptors. These interactions can modulate the activity of neurotransmitter transporters and other receptor systems, suggesting potential therapeutic applications in treating neurological disorders and other diseases.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit diverse pharmacological properties, including:

- Neurotransmitter Modulation : Preliminary studies suggest that derivatives of piperidine can influence neurotransmitter systems, which may have implications for treating conditions such as depression and anxiety.

- Antimicrobial Potential : Some piperidine derivatives have shown activity against bacterial strains, indicating a potential role in combating antibiotic resistance .

- Anticancer Properties : There is emerging evidence that piperidine derivatives can induce apoptosis in cancer cells, highlighting their potential as anticancer agents .

Table 1: Summary of Biological Activities

Neurotransmitter Modulation

Research has indicated that this compound may act as an inhibitor of specific neurotransmitter transporters. For instance, studies on related compounds have demonstrated their ability to inhibit serotonin reuptake, which is crucial for mood regulation. The exact binding mechanisms and affinities require further exploration to fully understand their therapeutic potential.

Antimicrobial Activity

The compound's structural similarities with known antimicrobial agents suggest it could exhibit similar properties. Studies have shown that piperidine derivatives can effectively target bacterial cell wall synthesis, providing a pathway for developing new antibiotics . For example, certain derivatives demonstrated minimum inhibitory concentrations (MIC) as low as 2 μg/mL against resistant strains of Mycobacterium tuberculosis.

Anticancer Properties

Piperidine derivatives have been investigated for their ability to induce apoptosis in cancer cells. A notable study highlighted that treatment with related compounds led to increased caspase activity, indicating activation of the intrinsic apoptotic pathway in breast cancer cells. This suggests that this compound could be developed further for anticancer therapies .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-Boc-4-(2-pyridin-4-yl-acetyl)-piperidine, and how can purity be optimized?

- Methodology : The compound is typically synthesized via acylation of a Boc-protected piperidine intermediate. For example, acylation reactions using pyridinyl acetyl chloride in anhydrous conditions (e.g., dichloromethane with a base like NaOH) are common. Purification involves column chromatography (silica gel, gradient elution) followed by recrystallization. Purity assessment requires GC-MS (>98% purity) and HPLC-TOF for mass confirmation .

- Key Considerations : Monitor reaction progress via TLC and optimize stoichiometry to minimize byproducts like unreacted starting materials or over-acylated derivatives .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

- Methodology :

- FTIR-ATR : Confirm carbonyl (C=O) stretches from the Boc group (~1680–1720 cm⁻¹) and pyridinyl acetyl moiety (~1650 cm⁻¹) .

- GC-MS : Identify molecular ion peaks (e.g., m/z 292.4 for the base structure) and fragmentation patterns .

- HPLC-TOF : Validate exact mass (e.g., Δppm <2) to distinguish isomers or contaminants .

Q. What safety protocols are essential for handling this compound?

- Hazards : Acute oral toxicity (Category 3, H301) and skin/eye irritation (H315/H319) are reported for similar Boc-piperidine derivatives .

- Protocols : Use PPE (nitrile gloves, chemical goggles), work in a fume hood, and avoid static discharge. For spills, adsorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How do steric and electronic effects influence the acylation efficiency of the piperidine ring?

- Mechanistic Insight : The Boc group at the 1-position creates steric hindrance, directing acylation to the 4-position. Computational studies (e.g., DFT calculations) can model transition states to predict regioselectivity. Solvent polarity (e.g., dichloromethane vs. THF) also modulates reaction rates .

- Experimental Validation : Compare yields under varying conditions (e.g., Lewis acid catalysts like AlCl₃ vs. base-mediated reactions) .

Q. How can researchers resolve contradictions in spectral data (e.g., NMR shifts or MS fragmentation)?

- Analytical Strategies :

- NMR : Use 2D techniques (HSQC, HMBC) to assign ambiguous peaks. For example, pyridinyl protons may show coupling patterns distinct from piperidine protons .

- High-Resolution MS : Differentiate isobaric impurities (e.g., Boc-deprotected analogs) via exact mass measurements .

- Case Study : A 2020 study identified a byproduct (4-(pyridin-4-yl)acetyl-piperidine) due to Boc deprotection under acidic conditions; this was resolved by optimizing pH during workup .

Q. What computational tools can predict optimal reaction conditions for synthesizing this compound?

- ICReDD Framework : Combine quantum chemical reaction path searches with machine learning to narrow experimental parameters (e.g., temperature, solvent). For example, predict activation energies for acylation steps and prioritize high-yield conditions .

- Validation : Cross-reference computational predictions with experimental yields (e.g., 85% predicted vs. 82% observed) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。